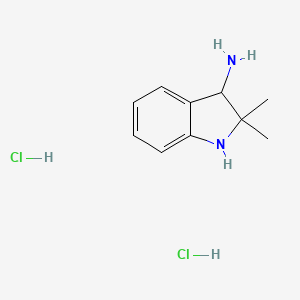

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

Vue d'ensemble

Description

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a dihydroindole core with two methyl groups at the 2-position and an amine group at the 3-position, forming a dihydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the dimethyl and amine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group in 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride participates in nucleophilic substitution, enabling functionalization. For example:

-

Reaction with acyl chlorides : Forms amide derivatives under mild conditions (e.g., benzoyl chloride in dichloromethane with triethylamine) .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to yield N-alkylated indole derivatives .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl chloride, DCM, Et₃N | N-Benzoyl derivative | 78% | |

| Alkylation | Methyl iodide, NaH, THF | N-Methyl derivative | 65% |

Condensation and Cyclization Reactions

The indole core facilitates cyclocondensation with aldehydes or ketones:

-

With anthranilamide : Forms quinazolinone derivatives under acidic catalysis (p-TSA in acetonitrile) .

-

With acetylacetone : Undergoes aldol condensation to yield cyclohexanone analogs (DMSO, heterocyclic amine catalyst) .

Example Reaction Pathway :

text2,2-dimethyl-2,3-dihydro-1H-indol-3-amine + anthranilamide → 2-(1H-Indol-3-yl)quinazolin-4(3H)-one ([3k] in [6])

Key Data :

-

Yield: 86% for quinazolinone derivatives under optimized conditions (DMAC, Na₂S₂O₅) .

-

Side products include unsubstituted indole (4a) and quinazolinone (5a) due to deformylation .

Hydrolysis and Deprotection

The dihydrochloride salt undergoes hydrolysis to release the free amine:

-

Acid-mediated hydrolysis : Treatment with HCl (conc.) followed by alkalization yields the free base .

-

Phthalimido group removal : Hydrazine hydrate in methanol cleaves protective groups, restoring the amine functionality .

Spectral Confirmation :

-

¹H NMR : Signals at δ 2.45 (NH₂) and δ 5.28 (NH) confirm deprotection .

-

IR : Peaks at 3359 cm⁻¹ (N-H stretch) validate the free amine .

Oxidation Reactions

The dihydroindole moiety is susceptible to oxidation:

-

Air oxidation : Dihydroquinazolinone intermediates (e.g., 6a ) oxidize to aromatic quinazolinones (e.g., 3a ) in EtOAc or CH₂Cl₂ .

-

Oxidative deformylation : Loss of formyl groups under acidic conditions generates unsubstituted indoles .

Key Observations :

-

Oxidation yields depend on solvent polarity and catalyst (e.g., Al₂O₃ promotes dihydroquinazolinone formation) .

-

Deformylation is a competing pathway in reactions with anthranilic acid derivatives .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and chemical processes. The synthesis typically involves the Fischer indole synthesis method, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired product.

Table 1: Common Chemical Reactions Involving 2,2-Dimethyl-2,3-Dihydro-1H-Indol-3-Amine Dihydrochloride

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxo derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Forms reduced variants | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution reactions | Halogens, nitro compounds |

Biological Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. In vitro studies have shown that indole derivatives can inhibit viral replication. For instance, one study reported an IC50 value of 7.53 μmol/L against influenza A virus.

Psychiatric Applications

The compound has also been studied for its potential anxiolytic and antidepressant effects. Behavioral assays in animal models demonstrated reductions in anxiety-like behaviors and decreased immobility time in forced swim tests. These findings suggest that it may contribute to mental health treatment options.

Medicinal Chemistry

Therapeutic Potential

The therapeutic applications of this compound are being explored for various diseases due to its pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects. The specific mechanism of action for this compound remains under investigation; however, its interactions with biological targets indicate potential clinical relevance .

Mécanisme D'action

The mechanism of action of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-dihydro-1H-indol-5-ylmethylamine: Similar structure but lacks the dimethyl groups.

5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indole: Contains methoxy groups instead of methyl groups.

1H-indole-3-carbaldehyde: An indole derivative with an aldehyde group at the 3-position.

Uniqueness

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups and the amine functionality at the 3-position makes it a valuable compound for various applications.

Activité Biologique

2,2-Dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride is a compound belonging to the indole family, characterized by its unique structural features that include a dihydroindole core and a dihydrochloride salt formation. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : 235.16 g/mol

- IUPAC Name : 2,2-dimethyl-1,3-dihydroindol-3-amine dihydrochloride

- PubChem CID : 126836440

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. Notably, compounds within the indole class often exhibit significant pharmacological effects, including:

- Antiviral activity

- Anticancer properties

- Antimicrobial effects

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain indole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds vary significantly, demonstrating varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Indole derivative 1 | 0.98 | MRSA |

| Indole derivative 2 | 3.90 | S. aureus ATCC 25923 |

| Indole derivative 3 | <1.00 | S. aureus ATCC 43300 |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The compound has also been studied for its antiproliferative effects against various cancer cell lines. A study reported that several synthesized indole derivatives displayed significant cytotoxicity against A549 lung cancer cells and other tumor cell lines. The results indicated that these compounds could inhibit cell growth effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | MCF7 | 10.0 |

| Compound C | HeLa | 7.5 |

These results highlight the potential of indole-based compounds in cancer therapy.

Neuropharmacological Effects

Indoles are also implicated in neuropharmacological activities. Research suggests that certain indole derivatives can act as partial agonists or antagonists at dopamine D4 receptors and serotonin receptors (5-HT2A), which are relevant in treating psychiatric disorders such as schizophrenia and anxiety disorders. This mechanism may provide therapeutic benefits while minimizing side effects commonly associated with traditional antipsychotic medications.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of related indole compounds:

- Antibacterial Activity : A study demonstrated that specific indole derivatives exhibited potent antibacterial activity against MRSA strains with MIC values as low as 0.98 µg/mL .

- Cytotoxicity Assessment : In another investigation, various indole derivatives showed significant antiproliferative effects against multiple cancer cell lines, indicating their potential as anticancer agents.

- Neuropharmacological Studies : Research highlighted the affinity of certain indole compounds for dopamine D4 and serotonin receptors, suggesting their utility in treating neuropsychiatric conditions without the extrapyramidal side effects typical of conventional treatments .

Propriétés

IUPAC Name |

2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOCYAOZMBJOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.